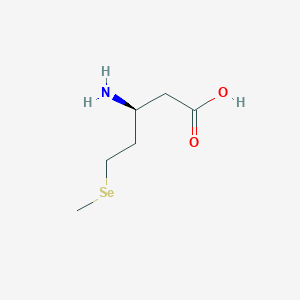

L-|A-Homoselenomethionine

説明

L-α-Homoselenomethionine is a selenium-containing amino acid derivative structurally analogous to L-methionine but distinguished by two key modifications: (1) substitution of sulfur with selenium in the thioether group and (2) elongation of the carbon side chain by one methylene group (homologation). For instance, L-selenomethionine is known to replace methionine in proteins, aiding X-ray crystallography via anomalous dispersion and exhibiting antioxidant activity . Homologation, as seen in D/L-beta-homomethionine , likely alters pharmacokinetics and enzyme interactions. L-α-Homoselenomethionine may thus serve dual roles in structural biology and redox regulation, though empirical studies are needed to confirm these applications.

特性

分子式 |

C6H13NO2Se |

|---|---|

分子量 |

210.14 g/mol |

IUPAC名 |

(3S)-3-amino-5-methylselanylpentanoic acid |

InChI |

InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChIキー |

VVAPFFYTRIIOPT-RXMQYKEDSA-N |

異性体SMILES |

C[Se]CC[C@H](CC(=O)O)N |

正規SMILES |

C[Se]CCC(CC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-|A-Homoselenomethionine typically involves several steps:

Alkylation and Bromination: Methionine is first alkylated and then brominated to form bromohomoserine bromate.

Reduction and Selenation: Selenium reacts with reducing agents to form disodium diselenide, which then reacts with bromohomoserine bromate to produce selenocysteine.

Final Conversion: Selenocysteine is then converted to L-|A-Homoselenomethionine through reduction with sodium triacetoxyborohydride and methyl iodide.

Industrial Production Methods

Industrial production methods for L-|A-Homoselenomethionine often involve optimizing the synthesis process to achieve higher yields and purity. One such method includes the use of sodium triacetoxyborohydride as a reductant, which has been shown to improve the yield of intermediate products and the final compound .

化学反応の分析

Types of Reactions

L-|A-Homoselenomethionine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenoxide derivatives.

Reduction: It can be reduced to form selenol compounds.

Substitution: It can undergo substitution reactions to form various selenium-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and sodium triacetoxyborohydride are commonly used.

Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

Selenoxide Derivatives: Formed through oxidation reactions.

Selenol Compounds: Formed through reduction reactions.

Various Selenium-Containing Compounds: Formed through substitution reactions.

科学的研究の応用

L-|A-Homoselenomethionine has a wide range of scientific research applications:

作用機序

L-|A-Homoselenomethionine exerts its effects primarily through its antioxidant properties. It helps deplete reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant . This compound can be incorporated into proteins, replacing methionine, and forming selenoproteins that protect against oxidative damage .

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key differences between L-α-Homoselenomethionine and its analogs:

*Inferred from structural analogs due to lack of direct data.

Key Research Findings

- Enzyme Interactions: L-Selenomethionine interacts with methionyl-tRNA synthetase and other enzymes (e.g., methionine S-adenosyltransferase) . The homologated side chain in L-α-Homoselenomethionine may reduce binding affinity or alter substrate specificity in these systems.

- Antioxidant Capacity: Selenium’s redox activity in L-selenomethionine enhances glutathione peroxidase activity . The elongated side chain in L-α-Homoselenomethionine might influence cellular uptake or selenium’s accessibility in redox reactions.

Contrasting Properties

- L-Selenomethionine vs. L-α-Homoselenomethionine: The latter’s additional methylene group could reduce solubility or alter tertiary structure in proteins, impacting crystallographic utility.

- L-Homoserine vs. L-α-Homoselenomethionine: Unlike L-homoserine (a hydroxylated intermediate), L-α-Homoselenomethionine lacks a hydroxyl group but incorporates selenium, enabling distinct biochemical roles (e.g., redox vs. biosynthetic).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。